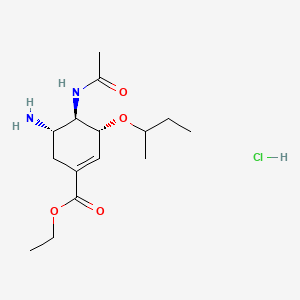
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(sec-butoxy)cyclohex-1-ene-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(sec-butoxy)cyclohex-1-ene-1-carboxylate hydrochloride is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamido group, an amino group, and a sec-butoxy group attached to a cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(sec-butoxy)cyclohex-1-ene-1-carboxylate hydrochloride typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of functional groups. One common method involves the reaction of a suitable cyclohexene precursor with acetamide and sec-butyl alcohol under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. Quality control measures are essential to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(sec-butoxy)cyclohex-1-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(sec-butoxy)cyclohex-1-ene-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(sec-butoxy)cyclohex-1-ene-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(sec-butoxy)cyclohex-1-ene-1-carboxylate hydrochloride include:
- Ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H27ClN2O4 |
|---|---|
Molecular Weight |
334.84 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-butan-2-yloxycyclohexene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H26N2O4.ClH/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18;/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18);1H/t9?,12-,13+,14+;/m0./s1 |
InChI Key |
IUVJCIGFKILBFV-PSWZVECGSA-N |
Isomeric SMILES |
CCC(C)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.Cl |
Canonical SMILES |
CCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















